Fmoc-9-Amino-4,7-Dioxanonanoic acid
Overview
Description
Fmoc-9-Amino-4,7-Dioxanonanoic acid is a chemical compound with the molecular formula C22H25NO6 and a molecular weight of 399.44 g/mol . It is commonly used in peptide synthesis as a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable reagent in various chemical and biological applications .
Mechanism of Action
Target of Action
Fmoc-9-Amino-4,7-Dioxanonanoic acid, also known as Fmoc-NH-PEG2-CH2CH2COOH, is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The primary targets of this compound are proteins or peptides that contain primary amine groups .
Mode of Action
The compound interacts with its targets through the formation of stable amide bonds . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The compound is primarily used in peptide synthesis, where it plays a crucial role in the construction of peptide chains . By reacting with amino acid residues, it helps in the stepwise building of peptide chains .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the formation of stable amide bonds with primary amine groups . This allows for the construction of peptide chains in peptide synthesis .
Action Environment
The compound is typically used in laboratory settings for organic synthesis . It is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . The compound should be stored at 2-8°C . The deprotection of the Fmoc group to obtain the free amine generally occurs under basic conditions .
Biochemical Analysis
Biochemical Properties
The Fmoc-9-Amino-4,7-Dioxanonanoic acid is used as a protective group in organic synthesis . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a protective group in peptide synthesis . The Fmoc group protects the amine from unwanted reactions, and can be removed under basic conditions when the amine is needed for further reactions .
Temporal Effects in Laboratory Settings
The compound is known to be soluble in methanol and is typically stored at 2-8°C .
Transport and Distribution
Its solubility in methanol suggests that it may be able to pass through biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-9-Amino-4,7-Dioxanonanoic acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The terminal carboxylic acid can be obtained through the reaction of the PEG linker with primary amine groups in the presence of activators such as EDC or HATU .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in powder or crystalline form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-9-Amino-4,7-Dioxanonanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be deprotected under basic conditions, such as with a solution of 20% piperidine in N,N-dimethylformamide (DMF).
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Amide Bond Formation: EDC or HATU are used as activators for amide bond formation.
Major Products Formed
The major products formed from these reactions include free amines after deprotection and stable amide bonds when reacting with primary amines .
Scientific Research Applications
Fmoc-9-Amino-4,7-Dioxanonanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a PEG linker in solid-phase peptide synthesis (SPPS) to increase solubility and facilitate the synthesis of complex peptides.
Bioconjugation: Employed in the preparation of glucose-responsive insulin conjugates and other bioconjugates.
Chemical Synthesis: Utilized in various chemical synthesis applications due to its ability to form stable amide bonds.
Comparison with Similar Compounds
Fmoc-9-Amino-4,7-Dioxanonanoic acid is unique due to its hydrophilic PEG spacer, which increases solubility in aqueous media . Similar compounds include:
Fmoc-N-amido-PEG2-acid: Another PEG linker with similar properties.
Fmoc-PEG2-propionic acid: Used in similar applications but with different linker lengths.
Fmoc-AEEP-OH: Used in the preparation of glucose-responsive insulin conjugates.
These compounds share similar functional groups and applications but differ in their linker lengths and specific uses.
Properties
IUPAC Name |
3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHLFJJLRVOHTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679823 | |
Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850312-72-0, 872679-70-4 | |
Record name | α-(2-Carboxyethyl)-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-PEG | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850312-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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